molecular formula C9H17NOSi B8711169 Propanenitrile, 2-cyclopropyl-2-trimethylsilyloxy- CAS No. 912454-41-2

Propanenitrile, 2-cyclopropyl-2-trimethylsilyloxy-

Cat. No. B8711169
M. Wt: 183.32 g/mol
InChI Key: STIAPMIZNROZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanenitrile, 2-cyclopropyl-2-trimethylsilyloxy- is a useful research compound. Its molecular formula is C9H17NOSi and its molecular weight is 183.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanenitrile, 2-cyclopropyl-2-trimethylsilyloxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 2-cyclopropyl-2-trimethylsilyloxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

912454-41-2

Product Name

Propanenitrile, 2-cyclopropyl-2-trimethylsilyloxy-

Molecular Formula

C9H17NOSi

Molecular Weight

183.32 g/mol

IUPAC Name

2-cyclopropyl-2-trimethylsilyloxypropanenitrile

InChI

InChI=1S/C9H17NOSi/c1-9(7-10,8-5-6-8)11-12(2,3)4/h8H,5-6H2,1-4H3

InChI Key

STIAPMIZNROZGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1CC1)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred mixture of cyclopropylmethylketone (27.8 mL, 0.3 mol), trimethylsilylcyanide (55.8 mL, 0.45 mol) and 18-crown-6 (4.87 g, 18.5 mmol) was added potassium cyanide (2.44 g, 37.5 mmol). The temperature rose to ˜100° C. and stirring was continued for 1 h with heating to 145° C. After cooling the mixture was purified by silicagel chromatography (500 g silica, heptane/ethylacetate 6:1) to yield 47.1 g of the title compound as light brown oil, 1H NMR (CDCl3): 0.23 (s, 9H), 0.56 (m, 4H), 1.17 (m, 1H), 1.63 (s, 3H, CH3).
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
55.8 mL
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
catalyst
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two

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